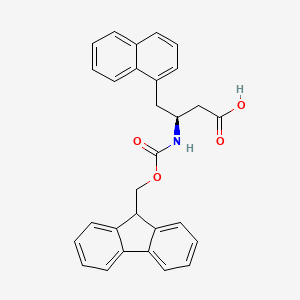
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid is a useful research compound. Its molecular formula is C29H25NO4 and its molecular weight is 451.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
Given its use in proteomics research , it’s plausible that it interacts with proteins or peptides, possibly influencing their structure or function.
Biochemical Pathways
As a compound used in proteomics research , it may be involved in protein synthesis or modification pathways.
Result of Action
Given its use in proteomics research
Action Environment
It’s known that the compound is stored at 2-8°c , suggesting that temperature may play a role in its stability.
Activité Biologique
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(naphthalen-1-yl)butanoic acid, commonly referred to as Fmoc-naphthylalanine, is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C26H25NO4
- Molecular Weight: 415.49 g/mol
- CAS Number: 270062-97-0
- IUPAC Name: this compound
The compound exhibits its biological activity primarily through its role as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides stability during the synthesis process, allowing for the formation of peptides that can exhibit various biological functions.
Pharmacological Effects
Research indicates that Fmoc-naphthylalanine and its derivatives may have several pharmacological effects:
- Antitumor Activity : Studies have shown that compounds with naphthalene moieties can inhibit cancer cell proliferation. For instance, naphthalene derivatives have been reported to induce apoptosis in various cancer cell lines through mitochondrial pathways .
- Antimicrobial Activity : Some derivatives of naphthalene are known to exhibit antimicrobial properties, potentially making them useful in treating infections caused by resistant bacteria .
- Neuroprotective Effects : There is emerging evidence suggesting that naphthalene derivatives may protect neuronal cells from oxidative stress, which is implicated in neurodegenerative diseases .
Study 1: Antitumor Efficacy
In a recent study, Fmoc-naphthylalanine was incorporated into peptides designed to target specific cancer pathways. The resulting peptides demonstrated significant cytotoxicity against breast cancer cells in vitro, with an IC50 value indicating effective inhibition of cell growth at low concentrations .
| Peptide | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Peptide A | 10 | MCF-7 (Breast) |
| Peptide B | 15 | HeLa (Cervical) |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of naphthalene derivatives. The study found that certain synthesized peptides containing Fmoc-naphthylalanine exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 8 | S. aureus |
| Compound 2 | 16 | E. coli |
Propriétés
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-naphthalen-1-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO4/c31-28(32)17-21(16-20-10-7-9-19-8-1-2-11-22(19)20)30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDVUQGMQTZWKV-NRFANRHFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














